(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethylating agent.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies to investigate receptor interactions or enzyme activities.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance binding affinity or selectivity, while the amine group can participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(2,2-difluoroethyl)pyrrolidine: Lacks the amine group, which may affect its reactivity and applications.
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-ol:
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-carboxylic acid: Features a carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness
(3R)-1-(2,2-difluoroethyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of both the difluoroethyl and amine groups, which confer specific chemical and biological properties
Properties
CAS No. |
2728726-10-9 |
---|---|
Molecular Formula |
C6H14Cl2F2N2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.